Xinomiline
Description
Historical Context of Muscarinic Receptor Agonists in Central Nervous System Disorders
The cholinergic system, mediated by the neurotransmitter acetylcholine (B1216132), plays a crucial role in various CNS functions, including cognition, memory, motor control, and sensory processing. mdpi.commdpi.com Dysfunction of this system has been implicated in several neurological and psychiatric conditions, such as Alzheimer's disease (AD), Parkinson's disease, depression, and schizophrenia. mdpi.comeurekaselect.com
Historically, targeting muscarinic acetylcholine receptors (mAChRs) has been explored as a therapeutic strategy for CNS disorders. mdpi.com Early efforts in developing mAChR-based therapies for CNS disorders primarily focused on addressing cognitive impairment associated with Alzheimer's disease, which is linked to the loss of cholinergic innervation in brain regions vital for cognition and memory. psychiatryonline.org However, many early drug candidates that targeted the orthosteric binding site of mAChRs, due to the high sequence homology across subtypes, showed limited clinical success. mdpi.com Furthermore, early agonists often had poor tolerability due to peripheral side effects, hindering their clinical development. psychiatryonline.org
Evolution of Xanomeline's Research Trajectory
Xanomeline's research trajectory reflects the evolving understanding of muscarinic receptor pharmacology and its potential in treating complex brain disorders.
Initial Development for Alzheimer's Disease
Xanomeline (B1663083) (developmental code name LY-246,708) was first synthesized in the early 1990s through a collaboration between Eli Lilly and Novo Nordisk with the initial aim of delaying cognitive decline in patients with Alzheimer's disease. wikipedia.orgwikipedia.org Structural and pharmacological similarities exist between xanomeline and arecoline, the main psychoactive ingredient in betel nut, which is an acetylcholine-mimetic agonist for mAChRs. psychiatryonline.orgcpn.or.kr
Eli Lilly led the initial clinical development, conducting a phase 2 clinical trial to evaluate xanomeline's effect on cognition in AD patients. wikipedia.org This large-scale, multicenter, placebo-controlled trial, conducted almost 30 years ago, found that xanomeline significantly improved cognitive function in AD patients in a dose-dependent manner. frontiersin.orgdovepress.comtaylorandfrancis.com Maximal cognitive improvement was observed after 12 weeks of therapy. dovepress.com
Serendipitous Discovery of Antipsychotic Effects
Intriguingly, the phase 2 trial in Alzheimer's disease also revealed an unexpected effect: xanomeline improved psychosis in these patients. wikipedia.orgwikipedia.orgfrontiersin.org Specifically, it was found to rapidly and dose-dependently reduce psychotic symptoms in patients who had them at baseline and also appeared to prevent or delay their onset. psychiatryonline.org This serendipitous discovery of antipsychotic-like effects in AD patients with hallucinations and delusions was quite dramatic in many cases. psychiatryonline.orgdrugdiscoverynews.com
This led to a small placebo-controlled study in patients with treatment-resistant schizophrenia, which further demonstrated xanomeline's antipsychotic-like action. wikipedia.orgwikipedia.org Preclinical studies with xanomeline had also shown antipsychotic-like effects in various behavioral models, such as attenuating amphetamine-induced locomotor hyperactivity, effects that were dependent on M1 and M4 receptor activation. wikipedia.orgoup.com
Discontinuation of Early Monotherapy Development Due to Peripheral Cholinergic Effects
Despite the promising results in both Alzheimer's disease (improving cognition and psychosis) and schizophrenia (demonstrating antipsychotic activity), the early development of xanomeline as a monotherapy was discontinued. wikipedia.orgwikipedia.orgfrontiersin.org This discontinuation was primarily due to significant and often intolerable peripheral cholinergic side effects observed in clinical studies. wikipedia.orgwikipedia.orgdovepress.compsychiatryonline.org These adverse events were predominantly gastrointestinal, including nausea, vomiting, diarrhea, and excessive sweating, resulting from the activation of muscarinic receptors in peripheral tissues. frontiersin.orgdovepress.comdrugdiscoverynews.comwjgnet.com In the Alzheimer's trial, for instance, adverse events, mainly gastrointestinal, led to the discontinuation of treatment in a significant percentage of patients. frontiersin.org
Rationale for Cholinergic System Targeting in Neurological and Psychiatric Diseases
The rationale for targeting the cholinergic system in neurological and psychiatric diseases stems from the critical roles acetylcholine and muscarinic receptors play in brain function and the evidence of their dysfunction in these conditions.
The cholinergic system is deeply involved in regulating essential CNS functions, including those related to cognition, memory, arousal, and neuroplasticity. Altered levels of acetylcholine or changes in receptor expression and function have been described in several neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's, as well as in psychiatric disorders such as schizophrenia. eurekaselect.com Cognitive, behavioral, and motor deficits characteristic of these pathologies are frequently correlated with cholinergic circuit dysfunction. eurekaselect.com
Specifically in schizophrenia, substantial evidence suggests an important role of the brain cholinergic system and mAChRs as a therapeutic target. frontiersin.org The "muscarinic hypothesis of schizophrenia," summarized in 2007, is based on accumulated experimental evidence from preclinical studies, human brain imaging, and post-mortem studies indicating the involvement of brain mAChRs in the pathogenesis of the disorder. frontiersin.org Studies have shown that brain-penetrant mAChR antagonists can induce or exacerbate cognitive impairment and psychosis. psychiatryonline.org Conversely, activating muscarinic receptors, particularly the M1 and M4 subtypes, is believed to modulate dopaminergic and glutamatergic circuits in the brain, which can provide therapeutic benefits in conditions like schizophrenia and Alzheimer's disease. wikipedia.orgwikipedia.org M1 and M4 receptors are expressed in brain areas important for regulating dopamine (B1211576) and glutamate (B1630785) neural circuits, such as the frontal cortex and striatum. wikipedia.org M1 receptors are particularly abundant in the hippocampus and cortex and their activation is associated with increased cholinergic transmission, leading to improved synaptic plasticity and cognitive performance. patsnap.com M4 receptors are widely present in the CNS, especially in the striatum, where they regulate dopaminergic neurotransmission. taylorandfrancis.com As negative regulators of dopamine release, M4 receptors are linked to conditions involving increased dopamine levels in the striatum, such as psychosis, hyperkinetic movement disorders, and cognitive dysfunctions seen in schizophrenia and Alzheimer's disease. taylorandfrancis.com
Beyond their direct roles in neurotransmission and cognition, cholinergic circuits also interact with other systems, notably the dopaminergic system, which is crucial for motor control and implicated in Parkinson's disease. frontiersin.orgnih.gov An imbalance between striatal muscarinic and dopaminergic tone is thought to contribute to motor deficits in Parkinson's disease. nih.gov
The rationale for targeting muscarinic receptors is further supported by preclinical studies demonstrating that M1 and M4 receptor activation can improve cognitive function and exhibit antipsychotic-like effects. mdpi.compsychiatryonline.orgpsychiatryonline.org Xanomeline, as a muscarinic agonist with preferential activity at M1 and M4 receptors, emerged as a promising compound within this research framework. mdpi.compsychiatryonline.orgcobenfyhcp.comguidetopharmacology.org
Key Research Findings Related to Xanomeline's Muscarinic Activity:
| Receptor Subtype | Xanomeline Activity | Notes | Source |
| M1 | Agonist (preferential/functional selectivity) | Critically involved in cognitive processes; abundant in hippocampus and cortex. | mdpi.comwikipedia.orgpatsnap.com |
| M4 | Agonist (preferential/functional selectivity) | Critically involved in modulating psychotic symptoms; regulates dopaminergic neurotransmission. | mdpi.comwikipedia.orgtaylorandfrancis.com |
| M2, M3 | More modest partial agonist pharmacology | Binds with similar high affinity as M1 and M4 but has less agonistic activity. | wikipedia.org |
| M5 | Partial agonist/antagonist; has affinity | May mediate enhancement of dopamine release in nucleus accumbens; potential role in dopamine release. | wikipedia.orgcpn.or.kracs.org |
| M1-M5 | Binds with similar high affinity to all five subtypes | Affinity measured by displacement of a muscarinic radioligand. | wikipedia.org |
Note: While xanomeline binds with similar affinity to all five muscarinic receptor subtypes, functional studies suggest it acts preferentially as a partial agonist at the M1 and M4 receptors in the CNS. wikipedia.orgpatsnap.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyl-5H-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-5(2)3-8-4(6)7-5/h3H2,1-2H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCXSLPXSUWTKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200823 | |
| Record name | Xinomiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52832-91-4 | |
| Record name | Xinomiline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052832914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xinomiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XINOMILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q22EPG4O8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor Interactions of Xanomeline
Muscarinic Acetylcholine (B1216132) Receptor Agonism Profile
Xanomeline (B1663083) interacts with the family of five muscarinic acetylcholine receptor subtypes, designated M1 through M5. guidetopharmacology.org, fishersci.co.uk
Affinity and Selectivity Across Muscarinic Receptor Subtypes (M1-M5)
Studies indicate that Xanomeline binds with high affinity to all five muscarinic acetylcholine receptor subtypes (M1-M5) when measured by displacement of a muscarinic radioligand. guidetopharmacology.org, mims.com, alfa-chemistry.com Some research suggests a non-selective binding profile with similar high affinity across all subtypes. guidetopharmacology.org, However, despite similar binding affinity, Xanomeline demonstrates significant differences in efficacy between subtypes. One study reported Ki values of 79.4 nM for M1 and 20.0 nM for M4, suggesting a higher affinity for M4 compared to M1 in that specific assay. Persistent binding of Xanomeline has also been observed at M1 and M2 receptors with similar affinity (Ki = 294 nM and 296 nM, respectively), although the kinetics of formation of this wash-resistant binding differed between the subtypes. alfa-chemistry.com
Functional Selectivity and Preferential Agonism at M1 and M4 Receptors
While Xanomeline binds to all five muscarinic receptor subtypes with high affinity, the preponderance of evidence suggests it acts preferentially as a functionally selective partial agonist at the M1 and M4 muscarinic receptors, particularly in the central nervous system. guidetopharmacology.org, fishersci.co.uk,,,,,,, Functional selectivity implies that despite similar binding affinity, the compound elicits a more pronounced or preferential functional response (agonism) at certain receptor subtypes compared to others. Xanomeline displays higher efficacy at M1 and M4 receptors in primary phasic intracellular calcium release. This preferential functional agonism at M1 and M4 receptors is considered key to its potential therapeutic effects.,,,,,,
Role of M1 Receptors in Cognitive Processes and Symptom Modulation
The M1 muscarinic acetylcholine receptor subtype plays a crucial role in various cognitive functions, including learning, memory, attention, and executive function.,,, M1 receptors are highly expressed in brain regions critical for cognition, such as the cerebral cortex and hippocampus., Activation of M1 receptors is able to potentiate N-methyl-D-aspartate (NMDA) signaling, which is essential for synaptic plasticity, learning, and memory. M1 receptor activation has been shown to enhance memory consolidation and retrieval, executive function, and attention in various tasks., Xanomeline's agonism at M1 receptors is linked to its potential to improve cognitive impairment.,,,
Role of M4 Receptors in Psychosis and Cognitive Symptom Modulation
M4 receptors are involved in modulating dopamine (B1211576) release and play a significant role in the pathophysiology of schizophrenia and the modulation of psychotic and cognitive symptoms., fishersci.co.uk,,,,,, M4 receptors are expressed in brain regions important for dopamine modulation, including the striatum., Stimulation of presynaptic M4 autoreceptors can decrease acetylcholine release, which in turn decreases dopamine release in areas like the nucleus accumbens and ventral striatum, brain regions implicated in psychosis. fishersci.co.uk, M4 agonism by Xanomeline contributes to its observed antipsychotic-like activity in preclinical models and its potential to reduce psychotic symptoms.,,, M4 receptor activation has also been shown to enhance attentional and memory network function in preclinical models.
More Modest Partial Agonism at M2, M3, and M5 Receptors
Beyond its preferential activity at M1 and M4 receptors, Xanomeline exhibits more modest partial agonist pharmacology at the M2, M3, and M5 muscarinic receptor subtypes. guidetopharmacology.org, While binding with high affinity to these receptors, its functional efficacy is lower compared to its effects at M1 and M4. guidetopharmacology.org,,
Antagonist or Partial Agonist Activity at the M5 Receptor
Xanomeline's activity at the M5 receptor is described as more complex, with evidence suggesting it acts as a weak partial agonist, and can function as an antagonist to the effects of full agonists at this subtype., Some reports characterize its activity at M5 as antagonist or partial agonist. guidetopharmacology.org Persistent binding of Xanomeline to the M5 receptor has been shown to result in wash-resistant antagonism of receptor function. It is considered likely to have a predominant M5 receptor antagonist pharmacological profile.
Mechanisms of Receptor Binding and Activation
Xanomeline's interaction with muscarinic receptors, particularly M1 and M4, is characterized by complex binding mechanisms that contribute to its sustained effects. plos.orgpatsnap.com Unlike classical agonists that primarily interact with the orthosteric site in a reversible manner, Xanomeline demonstrates both reversible and wash-resistant binding components. plos.orgpatsnap.comresearchgate.netnih.gov
Orthosteric and Allosteric Binding Mechanisms
Xanomeline engages with muscarinic receptors through a dual binding mode involving both the orthosteric and allosteric sites. patsnap.comrepec.orgresearchgate.net The orthosteric site is the primary binding site for the endogenous neurotransmitter acetylcholine and is highly conserved across all muscarinic receptor subtypes. plos.org Allosteric sites, on the other hand, are topologically distinct from the orthosteric site and are often less conserved, offering opportunities for subtype-selective modulation. nih.gov Xanomeline's ability to interact with both sites contributes to its unique functional selectivity and pharmacological profile. patsnap.com
Dual Binding Mode at M4 Muscarinic Acetylcholine Receptor: Cryo-Electron Microscopy Studies
Recent cryo-electron microscopy (cryo-EM) studies have provided significant insights into Xanomeline's binding at the M4 muscarinic acetylcholine receptor (M4 mAChR). These studies have unexpectedly revealed that two molecules of Xanomeline can bind simultaneously to a single monomeric M4 mAChR. repec.orgresearchgate.netpdbj.orgexlibrisgroup.comnih.govresearchgate.net One Xanomeline molecule occupies the canonical orthosteric binding site, which is the binding site for acetylcholine. repec.orgresearchgate.net A second Xanomeline molecule binds to an extracellular vestibular allosteric site. repec.orgresearchgate.netpdbj.orgnih.govresearchgate.net This concomitant orthosteric and allosteric binding mode at the M4 receptor has been supported by molecular dynamics simulations and pharmacological validation. repec.orgresearchgate.netnih.govresearchgate.net The hexyloxy tail of the Xanomeline molecule in the orthosteric site extends towards the extracellular vestibular region of the M4 mAChR. researchgate.net This dual binding mechanism provides a structural basis for understanding Xanomeline's complex pharmacology at the M4 receptor. repec.orgresearchgate.netnih.gov
Allosteric Modulation of M1 Receptor Activity
Beyond its orthosteric interactions, Xanomeline also acts as an allosteric modulator of the M1 muscarinic acetylcholine receptor. plos.orgpatsnap.comnih.govnih.gov While Xanomeline interacts reversibly with the orthosteric site of the M1 receptor, its persistent binding is associated with a different secondary binding domain, indicative of an allosteric site. plos.org This wash-resistant binding at an allosteric site can modulate the functional properties of the M1 receptor. Studies have shown that persistent binding of Xanomeline to the M1 receptor results in allosteric modulation of the receptor's primary binding domain. plos.org This allosteric modulation can alter the binding characteristics of other ligands, such as enhancing the dissociation rate of the antagonist N-methylscopolamine (NMS) from the M1 receptor. plos.orgnih.gov The allosteric properties of Xanomeline at the M1 receptor contribute to its sustained activation and unique pharmacological profile. plos.orgpatsnap.comcapes.gov.brnih.gov
Wash-Resistant Binding and Sustained Receptor Activation
A hallmark of Xanomeline's interaction with muscarinic receptors, particularly M1 and M4, is its ability to bind in a wash-resistant manner, leading to sustained receptor activation. plos.orgpatsnap.complos.orgresearchgate.netnih.govcapes.gov.brnih.govwm.eduresearchgate.netuni.lu This persistent binding is distinct from the reversible binding observed with conventional muscarinic agonists like carbachol. plos.orgcapes.gov.brnih.gov Wash-resistant binding results in prolonged intracellular signaling and sustained increases in downstream effectors, such as phosphoinositide hydrolysis and GTP binding. patsnap.comcapes.gov.brnih.gov This sustained activation can persist even after the removal of free Xanomeline from the system. patsnap.com While the exact mechanisms underlying this phenomenon are still being fully elucidated, research has pointed to specific molecular determinants and the involvement of membrane lipids. patsnap.comresearchgate.netwm.eduresearchgate.netnih.gov
Molecular Determinants of Persistent Binding
The persistent binding of Xanomeline is thought to involve interactions with multiple sites on the muscarinic receptor, extending beyond the conventional orthosteric site. plos.orgwm.eduresearchgate.net Evidence suggests that while reversible binding occurs at the orthosteric site, the wash-resistant binding takes place at a secondary binding domain, likely an allosteric site. plos.orgnih.govresearchgate.net Studies investigating Xanomeline analogs have indicated that the chemical structure of Xanomeline plays a crucial role in its persistent binding. researchgate.net Modifications to the molecule, such as substituting the hexyloxy chain with different moieties, can affect the degree of wash-resistant binding. researchgate.net This suggests that specific structural features of Xanomeline are molecular determinants of its persistent interaction with the receptor. researchgate.net While hydrophobic interactions are implicated, there is also evidence suggesting that ionic interactions with a secondary binding site on the M1 receptor may contribute to persistent binding. researchgate.net
Role of Hydrophobic Interactions and Membrane Lipids (Hexyloxy Moiety)
The hexyloxy moiety of Xanomeline is considered a key structural element contributing to its wash-resistant binding and sustained activity. researchgate.netresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.net It has been hypothesized that the lipophilic hexyloxy chain penetrates between the transmembrane helices of the muscarinic receptor and interacts with the surrounding membrane lipids via hydrophobic forces. researchgate.netresearchgate.netresearchgate.netnih.govmdpi.comosti.gov Molecular modeling studies and simulations have supported this hypothesis, showing the hexyloxy moiety penetrating between transmembrane helices (specifically TM5 and TM6 in the case of M1) and interacting with membrane lipids. researchgate.net Studies comparing Xanomeline with analogs having shorter O-alkyl side chains demonstrated that an O-alkyl chain of at least O-butyl or longer is necessary for wash-resistant binding to occur. nih.gov Furthermore, the presence of both the receptor and a lipid environment is essential for this persistent binding, as it did not occur with purified soluble receptors or liposomes alone. nih.gov This highlights the critical role of hydrophobic interactions between the hexyloxy moiety and membrane lipids in stabilizing Xanomeline's binding and contributing to its wash-resistant properties. researchgate.netresearchgate.netresearchgate.netnih.govmdpi.com
Role of Ionic Interactions with Secondary M1 Receptor Binding Sites
Research into the interaction of xanomeline with the M1 muscarinic acetylcholine receptor has revealed unique binding properties, including a wash-resistant phenomenon. researchgate.netplos.orgnih.gov This persistent binding is thought to arise not only from hydrophobic interactions involving xanomeline's O-hexyl chain but also from ionic interactions with a secondary binding site on the M1 receptor. researchgate.netnih.gov Studies comparing xanomeline analogs with substitutions on the O-hexyl chain have indicated that persistent binding is related to this chain. researchgate.net Further investigation with analogs where the O-hexyl chain was substituted with polar, ionizable, or conformationally restricted moieties suggested that ionic interactions with a subordinate M1 receptor binding site contribute to this wash-resistant binding. researchgate.netnih.gov This persistent binding at a secondary binding domain, distinct from the orthosteric site, is believed to contribute to the unique long-term effects of xanomeline on the M1 receptor. plos.orgnih.gov
Downstream Signaling Pathways and Neurotransmitter Modulation
Xanomeline modulates certain dopaminergic and glutamatergic circuits in the brain through the stimulation of central M1 and M4 muscarinic receptor subtypes. wikipedia.orgwikipedia.org This indirect modulation of key neurotransmitter systems is hypothesized to provide therapeutic benefits in conditions like schizophrenia. wikipedia.orgwikipedia.org
Rebalancing of Dopaminergic Circuits
Unlike traditional antipsychotics that primarily target dopamine D2 receptors, xanomeline influences dopaminergic activity indirectly through its action on muscarinic receptors. wikipedia.orgresearchgate.netresearchgate.netcafermed.com This mechanism is thought to contribute to its antipsychotic-like effects and potentially mitigate the motor side effects associated with direct dopamine blockade. researchgate.netnih.govnih.govpsychiatryonline.org
Activation of central M1 and M4 receptors by xanomeline is believed to rebalance (B12800153) dopaminergic circuits involved in neuropsychiatric diseases. wikipedia.orgwikipedia.org M1 and M4 receptors are expressed in brain areas crucial for dopamine neural circuit regulation, such as the frontal cortex and the dorsal and ventral striatum. wikipedia.org Stimulation of pre-synaptic M4 autoreceptors can decrease acetylcholine release, which in turn decreases dopamine release in the nucleus accumbens and ventral striatum. cpn.or.kr Post-synaptic M1 receptor activation on GABA interneurons can lead to a downstream decrease in dopamine release in the ventral tegmental area. cpn.or.kr This modulation of dopamine release in the striatum through cholinergic signaling may help address the imbalance between dopamine and acetylcholine implicated in the pathophysiology of schizophrenia. nih.gov
Preclinical studies have indicated that xanomeline selectively inhibits the firing of mesolimbic dopamine cells while having less effect on dopamine cell bodies projecting to the striatum. researchgate.netnih.govnih.govresearchgate.net This selective action on the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia, may contribute to a faster onset of action compared to traditional antipsychotics and a reduced likelihood of inducing extrapyramidal side effects. researchgate.netnih.govnih.govpsychiatryonline.org This effect is believed to be mediated by selective activation of laterodorsal tegmental afferents. psychiatryonline.orgpsychiatryonline.org
Indirect Modulation of Dopamine Release in Mesolimbic and Mesocortical Pathways
Modulation of Glutamatergic Systems
The glutamatergic system is intricately connected with other neurotransmitter systems, and muscarinic receptors can modulate glutamate (B1630785) release. mdpi.com Xanomeline, a muscarinic agonist, is thought to exert antipsychotic properties, in part, by reestablishing the acetylcholine–glutamate equilibrium. mdpi.com While not a direct modulator of glutamate, xanomeline highlights the therapeutic potential of pathways that indirectly affect glutamatergic activity. mdpi.com Activation of M1 receptors has been shown to potentiate NMDA-mediated currents in the hippocampus, which is relevant to cognitive function and neural circuitry disrupted in schizophrenia. nih.govnih.gov M4 receptors may also regulate midbrain circuits important for the roles of both glutamatergic and dopaminergic systems. nih.gov Xanomeline's ability to attenuate behaviors induced by NMDA receptor antagonists in preclinical models further supports its modulating effect on aberrant glutamatergic states. psychiatryonline.orgpsychiatryonline.orgnih.govresearchgate.netbiorxiv.org
Non-Muscarinic Receptor Interactions
Beyond its primary targets within the muscarinic acetylcholine receptor family, xanomeline demonstrates affinity and functional activity at several non-muscarinic receptors. These interactions contribute to the broader pharmacological profile of the compound.
Serotonin (B10506) Receptor Modulation (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C)
Xanomeline has been shown to interact with several serotonin (5-HT) receptor subtypes. Studies utilizing both native tissue and human cloned receptors have investigated the functional activity of xanomeline at 5-HT1 and 5-HT2 receptors. nih.govnih.gov Radioligand binding studies on human cloned receptors have confirmed that xanomeline possesses substantial affinity for 5-HT1 and 5-HT2 receptor subtypes. nih.govnih.gov
Specifically, research indicates that xanomeline acts as a potent agonist at the serotonin 5-HT1A and 5-HT1B receptors. nih.govnih.govwikipedia.orgmdpi.com Conversely, it functions as an antagonist at the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes. nih.govnih.govwikipedia.orgmdpi.com Functional studies, such as those measuring changes in cytoplasmic Ca2+ concentration in cells expressing human cloned receptors, have supported these findings, showing that xanomeline antagonized 5-HT-induced responses mediated by 5-HT2A, 5-HT2B, and 5-HT2C receptors with potencies similar to its binding affinity at these sites. nih.govnih.gov
The interaction with 5-HT1A receptors has also been suggested to contribute to the agonist effect of xanomeline in certain tissues, as evidenced by inhibition of xanomeline-induced stimulation of [35S]-GTPγS binding by selective 5-HT1A antagonists. nih.govnih.gov
| Serotonin Receptor Subtype | Xanomeline Activity |
| 5-HT1A | Partial Agonist / Potent Agonist |
| 5-HT1B | Agonist / Potent Agonist |
| 5-HT2A | Antagonist |
| 5-HT2B | Antagonist |
| 5-HT2C | Antagonist |
Potential Inhibition of Cytochrome P450 3A4 and P-Glycoprotein
In vitro data suggest that xanomeline may exert inhibitory effects on Cytochrome P450 3A4 (CYP3A4) and P-Glycoprotein (P-gp). fda.govdrugbank.combms.comdrugs.comwmjonline.org CYP3A4 is a major enzyme involved in the metabolism of a large proportion of therapeutic drugs. medsafe.govt.nz P-gp is an efflux transporter that plays a significant role in the absorption and distribution of many compounds.
While in vitro evidence indicates this potential for inhibition, it is suggested that this effect may be transient and localized to the intestine after oral administration, rather than resulting in systemic inhibition of CYP3A4 and P-gp. fda.govdrugbank.combms.comdrugs.com This localized inhibition could potentially impact the absorption and increase the plasma concentrations of orally coadministered drugs that are sensitive substrates of CYP3A4 and/or P-gp. fda.govbms.comdrugs.com
| Target | Type of Interaction | Location of Potential Inhibition | Systemic Inhibition |
| Cytochrome P450 3A4 | Inhibition | Locally in the intestine | No |
| P-Glycoprotein | Inhibition | Locally in the intestine | No |
Preclinical Research and Disease Models
In Vitro Pharmacological Characterization
In vitro studies have been crucial in understanding Xinomiline's binding profile and functional activity at different muscarinic receptor subtypes.
Radioligand Binding Studies for Receptor Affinity and Occupancy
Radioligand binding studies have demonstrated that this compound binds to muscarinic acetylcholine (B1216132) receptors. nih.gov Initially, binding studies suggested a subtype selectivity for the M1 muscarinic receptor. nih.govnih.gov However, later studies indicated that this compound binds with similar high affinity to all five muscarinic receptor subtypes (M1-M5) when measured by displacement of a muscarinic radioligand. wikipedia.org Despite this, the evidence suggests it acts as a functionally selective partial agonist, particularly at the M1 and M4 subtypes. wikipedia.org this compound has shown wash-resistant binding at M1 and M3 muscarinic receptors, involving interactions at both the orthosteric and an allosteric site. nih.govnih.gov This persistent binding to the M1 receptor can lead to a significant reduction in apparent radioligand binding affinity in intact cells. nih.govnih.gov
Functional Assays for Receptor Activation (e.g., PI Hydrolysis, GTPγS Binding)
Functional assays, such as measurements of phosphoinositide (PI) hydrolysis and GTPγS binding, have been used to assess this compound's ability to activate muscarinic receptors. This compound stimulates basal [³⁵S]-GTPγS binding in rat cortical membranes. nih.gov Studies using M1 receptor-mediated PI hydrolysis have confirmed that the persistent binding of this compound results in elevated basal levels of system activity. nih.govplos.org This persistent binding and activation can also lead to a subsequent attenuation of agonist-induced PI hydrolysis. nih.govplos.org
Cell-Based Models (e.g., CHO Cells Expressing Muscarinic Receptors)
Chinese hamster ovary (CHO) cells expressing individual muscarinic receptor subtypes have been widely used to characterize this compound's effects. nih.govnih.govnih.govresearchgate.net In CHO cells expressing the M1 receptor, this compound binds in a wash-resistant manner and activates the receptor. nih.govnih.govplos.org Brief exposure of CHO cells expressing the M3 receptor to this compound, followed by washout, results in a delayed decrease in radioligand binding and receptor response to agonists. nih.gov Studies in CHO cells have also shown that this compound can induce changes in intracellular calcium levels, with a more marked increase at M1 and M4 receptors compared to M2 and M3. researchgate.net
Fluorescence Resonance Energy Transfer (FRET) Receptor Sensor Investigations
FRET-based receptor sensors have been employed to investigate the conformational changes induced by this compound binding to muscarinic receptors. unimi.itunimi.itnih.govcnr.it These sensors allow for the real-time investigation of receptor activation and ligand-receptor interactions. unimi.itnih.govcnr.it Studies using FRET sensors have indicated that this compound can induce a reproducible activation response at the M1 sensor, which is dependent on the linker length in hybrid compounds containing this compound moieties. unimi.itunimi.it Conversely, no FRET-related effect was detected at the M2 sensor in some studies. unimi.itcnr.it
In Vivo Behavioral and Neurochemical Studies
In vivo studies in animal models have been conducted to evaluate this compound's behavioral effects, particularly those relevant to antipsychotic activity, and its impact on neurochemistry.
Antipsychotic-like Effects in Animal Models of Psychosis
This compound has demonstrated antipsychotic-like effects in various preclinical behavioral models in rats. nih.govnih.govnih.gov These models are commonly used to assess potential antipsychotic drugs. nih.govnih.gov this compound has been shown to attenuate amphetamine-induced locomotor hyperactivity, an effect that may indicate a separation between reducing limbic hyperdopaminergic function and causing hypolocomotion. nih.gov It has also been found to reverse apomorphine-induced disruption of prepulse inhibition (PPI), an effect similar to that of haloperidol, a typical antipsychotic. nih.gov These antipsychotic-like effects are suggested to be dependent on M1 and M4 receptor activation. wikipedia.org
Attenuation of Amphetamine-Induced Locomotor Hyperactivity
Cognition-Enhancing Potential in Animal Models
Preclinical research strongly supports the potential of muscarinic receptor activation, particularly M1 and M4 subtypes, for improving cognition. Xanomeline (B1663083), a dual M1/M4 receptor agonist, has demonstrated positive effects in preclinical models of cognitive function and normalized functional activity in brain regions implicated in cognition, such as frontal cortical and subcortical regions. In aged mice, a novel derivative of Xanomeline improved fear cognition in contextual fear conditioning and passive avoidance tests, similar to Xanomeline itself. This effect was associated with enhanced hippocampal long-term potentiation, which was blocked by an M1 antagonist, suggesting M1 receptor activation is involved in this cognitive enhancement. Functional magnetic resonance imaging (fMRI) studies in mice have revealed that Xanomeline can modulate functional connectivity in brain regions relevant to cognition. Activation of M1 and M4 receptors by Xanomeline is associated with increased cholinergic transmission, leading to improved synaptic plasticity and cognitive performance.
Neuroprotective Mechanisms
Research has begun to explore the potential neuroprotective mechanisms of Xanomeline, particularly in the context of ischemic injury.
Ischemic stroke involves complex pathophysiological processes, including neuroinflammation and microglial activation. Microglia, the brain's resident immune cells, exhibit different polarization states: M1 (pro-inflammatory and neurotoxic) and M2 (anti-inflammatory and neuroprotective). Promoting M2 microglial polarization is considered a potential therapeutic strategy in ischemic stroke. While the provided search results discuss the role of microglial polarization in ischemic stroke, a direct link between Xanomeline and the induction of M1 to M2 microglial polarization in ischemic stroke models was not explicitly found. However, studies have investigated the protective effects of Xanomeline in models of ischemic injury. In primary rat neuronal cells exposed to oxygen-glucose deprivation (OGD), a common in vitro model for ischemic stroke, Xanomeline pretreatment significantly inhibited apoptosis, suggesting a direct neuroprotective effect on neurons under ischemic-like conditions. This protection involved the inhibition of oxidative stress and apoptosis.
Comparative Pharmacological Analysis with Other Psychotropic Agents (e.g., N-desmethylclozapine)
Comparative studies have analyzed the pharmacological properties of Xanomeline alongside other psychotropic agents, such as N-desmethylclozapine, a major active metabolite of clozapine. Both Xanomeline and N-desmethylclozapine have been of interest as potential antipsychotics with beneficial effects on negative symptoms and cognitive impairment.
Studies comparing Xanomeline and N-desmethylclozapine in rat brain membranes have utilized techniques such as guanosine-5'-O-(3-[(35)S]thio)triphosphate ([(35)S]GTPγS) binding experiments to assess their activity at various receptors. Xanomeline demonstrated agonistic activity at the M1 muscarinic acetylcholine receptor (mAChR) across different brain regions (cerebral cortex, hippocampus, and striatum), as well as agonistic activity at the 5-HT1A receptor in the cerebral cortex and hippocampus. N-desmethylclozapine, on the other hand, showed slight agonistic effects on the M1 mAChR and agonistic properties at the 5-HT1A receptor in the cerebral cortex and hippocampus. N-desmethylclozapine also acted as an agonist at the δ-opioid receptor in the cerebral cortex and striatum. Furthermore, the stimulatory effects of N-desmethylclozapine on [(35)S]GTPγS binding to Gαi/o were partially mediated through mAChRs, likely the M4 subtype, at least in the striatum.
Microdialysis studies comparing Xanomeline and N-desmethylclozapine in rats have also examined their effects on acetylcholine and dopamine (B1211576) efflux. nih.gov Xanomeline increased extracellular levels of dopamine in the medial prefrontal cortex and nucleus accumbens. nih.gov N-desmethylclozapine also increased dopamine efflux in the medial prefrontal cortex and nucleus accumbens, although the potency order for increasing dopamine levels was sabcomeline (B71320) > xanomeline ≈ AC260584 > N-desmethylclozapine. nih.gov These findings suggest both compounds modulate dopaminergic neurotransmission, albeit with potentially different receptor profiles and potencies. The agonistic effects on mAChRs (particularly M1 and likely M4), the 5-HT1A receptor, and the δ-opioid receptor, some of which are common to both compounds and others specific to each, are thought to contribute to their unique pharmacological profiles and potential therapeutic effectiveness.
Clinical Development and Therapeutic Applications
Development for Schizophrenia
Xinomiline's development for schizophrenia stems from its activity as a muscarinic acetylcholine (B1216132) receptor agonist, primarily targeting the M1 and M4 subtypes in the central nervous system. nih.govwikipedia.orgcobenfyhcp.com This mechanism is distinct from that of currently available antipsychotics, which predominantly target dopamine (B1211576) D2 receptors. nih.govcobenfyhcp.comfrontiersin.org
Monotherapy Studies and Efficacy for Psychosis
Early studies explored this compound as a monotherapy for schizophrenia. A small placebo-controlled study in patients with treatment-resistant schizophrenia demonstrated its antipsychotic-like action. wikipedia.org This pilot study found that this compound treatment resulted in significantly better outcomes compared to placebo on total scores of the Brief Psychiatric Rating Scale (BPRS) and the Positive and Negative Syndrome Scale (PANSS). researchgate.net However, further clinical development of this compound as a monotherapy was limited due to significant peripherally mediated cholinergic side effects. wikipedia.orgpsychiatryonline.orgnih.gov
Combination Therapy with Trospium (B1681596) Chloride (KarXT/Cobenfy)
To address the tolerability issues observed with this compound monotherapy, a combination approach was developed involving this compound and trospium chloride. This combination is known by the brand names KarXT and, more recently, Cobenfy. appliedclinicaltrialsonline.comumk.plwikipedia.org This fixed-dose combination represents a novel treatment strategy for schizophrenia. wikipedia.orguth.edu
Rationale for Peripheral Muscarinic Antagonism to Mitigate Cholinergic Effects
The rationale behind combining this compound with trospium chloride is to maintain the beneficial central nervous system effects of this compound while mitigating the adverse events associated with its activity on peripheral muscarinic receptors. researchgate.netnih.govnih.gov this compound activates muscarinic receptors in both the brain and peripheral organs. nationalelfservice.net Activation of peripheral muscarinic receptors can lead to troublesome cholinergic side effects, such as gastrointestinal issues (nausea, vomiting, diarrhea, constipation) and increased salivation. nationalelfservice.netpatsnap.comwjgnet.com
Phase 2 and Phase 3 Clinical Trials (e.g., EMERGENT Trials)
The efficacy and tolerability of the this compound-trospium chloride combination have been evaluated in a series of randomized, double-blind, placebo-controlled clinical trials, notably the EMERGENT program. This program included the Phase 2 EMERGENT-1 trial and the Phase 3 EMERGENT-2 and EMERGENT-3 trials. researchgate.netnih.govcobenfyhcp.com These trials typically enrolled adult patients with schizophrenia experiencing acute psychosis. nih.govnih.gov The clinical trial program for Cobenfy evaluated more than 1250 patients. cobenfyhcp.com EMERGENT-4 and EMERGENT-5 were long-term, open-label extension trials assessing the long-term efficacy, safety, and tolerability of the combination. bms.compsychopharmacologyinstitute.com
Efficacy on Positive, Negative, and Cognitive Symptoms of Schizophrenia
Clinical trials have demonstrated that the this compound-trospium chloride combination shows efficacy across various symptom domains of schizophrenia, including positive, negative, and cognitive symptoms. wikipedia.orgpatsnap.comwjgnet.comdroracle.aimims.com This broad spectrum of efficacy is notable, as traditional antipsychotics often have limited effectiveness against negative and cognitive symptoms. uth.edunationalelfservice.netresearchgate.net
Improvements in Positive and Negative Syndrome Scale (PANSS) Scores
A primary measure of efficacy in schizophrenia clinical trials is the Positive and Negative Syndrome Scale (PANSS) total score. cobenfyhcp.comnih.govpsychopharmacologyinstitute.com The EMERGENT trials consistently demonstrated statistically significant reductions in PANSS total scores with this compound-trospium chloride compared to placebo. researchgate.netnih.govnih.govdovepress.com
In the EMERGENT-2 trial, the mean change from baseline to week 5 in PANSS total score favored KarXT (-21.2 points) versus placebo (-11.6 points), with a least squares mean difference of -9.6 points, which was statistically significant (p<0.0001). nih.govpsychopharmacologyinstitute.com Pooled analyses from the EMERGENT trials showed a significantly greater reduction in PANSS total score at week 5 in the KarXT group (-19.4 points) compared to the placebo group (-9.6 points), with a least squares mean difference of -9.9 points (P<0.0001). researchgate.net
Improvements were also observed in PANSS positive and negative subscale scores. researchgate.netnih.govnih.gov In the EMERGENT trials, KarXT demonstrated significant improvement in PANSS positive subscales across clinical trials. nih.gov PANSS negative subscale and PANSS Marder negative factor scores also achieved statistical significance compared with placebo in some trials. researchgate.netnih.gov
Long-term data from the EMERGENT-4 trial showed sustained symptom improvement. bms.com After 52 weeks of treatment in the open-label extension, more than 75% of participants achieved a greater than 30% improvement in symptoms from baseline as measured by the PANSS total score, with an average reduction of 33.3 points. bms.comcpn.or.kr
Table: Select PANSS Total Score Data from EMERGENT Trials
| Trial | Phase | Duration | Treatment Group | Baseline Mean PANSS Total Score | Change from Baseline (LS Mean) | Placebo Change from Baseline (LS Mean) | LS Mean Difference (vs. Placebo) | p-value | Effect Size (Cohen's d) |
| EMERGENT-2 | 3 | 5 weeks | KarXT | 98.3 | -21.2 | -11.6 | -9.6 | <0.0001 | 0.61 |
| Pooled Data | 2/3 | 5 weeks | KarXT | - | -19.4 | -9.6 | -9.9 | <0.0001 | - |
| EMERGENT-4 | 3 | 52 weeks | KarXT | 98.4 (Baseline of acute trials) | -33.3 (at 52 weeks) | - | - | - | - |
Note: LS Mean = Least Squares Mean. Pooled data includes EMERGENT-1, -2, and -3. EMERGENT-4 data represents change from baseline of the preceding acute trials.
Improvements in Clinical Global Impression (CGI) Scale Scores
Clinical trials investigating this compound (often in combination with trospium) for the treatment of schizophrenia have reported improvements in Clinical Global Impression-Severity (CGI-S) scores. In the pooled analysis of the EMERGENT trials, participants receiving this compound-trospium showed statistically significant improvement in CGI-S scores compared to placebo. cpn.or.kr Specifically, at week 5, this compound/trospium demonstrated a reduction of -0.6 points in CGI-S score compared with placebo, with a Cohen's d effect size of 0.63. nih.gov The EMERGENT-2 trial, a Phase 3 study, also demonstrated a statistically significant improvement in illness severity from baseline to week five, as measured by the CGI-S score, which was a secondary endpoint. bms.com An interim analysis of the Phase 3 EMERGENT-4 open-label extension trial reported a mean 1.7-point change in CGI-S score from baseline after one year, indicating a shift from 'markedly ill' to 'moderately' or 'mildly' ill in subjects who received the treatment. clinicaltrialsarena.com Long-term treatment with this compound and trospium in the EMERGENT-4 trial also led to continued, durable improvements in Clinical Global Impression–Severity scores. psychiatrictimes.com
Neuropsychological Assessment Outcomes (e.g., Verbal Learning, Short-Term Memory)
Research into this compound has explored its effects on cognitive function, including verbal learning and short-term memory. In a study evaluating this compound in patients with Alzheimer's disease, improvements were observed in cognitive subscale measures of the Alzheimer's Disease Assessment Scale (ADAS-Cog). alzra.orgnih.gov Specifically, a significant treatment effect was found for ADAS-Cog scores at higher doses compared to placebo. nih.govresearchgate.net The observed improvements in ADAS-Cog provided evidence that a muscarinic receptor agonist could improve cognitive function in patients with Alzheimer's disease. nih.govresearchgate.net While the effects on cognition were noted, they were described as not being as robust as effects on behavioral symptoms and were mainly seen at the highest doses tested in Alzheimer's patients. nih.govnih.gov More recent research suggests that this compound's modulation of the M1 receptor, which boosts acetylcholine signaling, may confer cognitive benefits due to M1 receptor expression in brain regions important for learning and memory, such as the hippocampus and prefrontal cortex. drugdiscoverynews.com
Comparative Profile with Traditional Antipsychotics (e.g., Dopamine D2 Receptor Blockers)
This compound represents a departure from traditional antipsychotics primarily due to its mechanism of action, which does not involve direct blockade of dopamine D2 receptors. psychiatrictimes.commhiberlin.deuic.edudovepress.com Traditional antipsychotic medications primarily exert their therapeutic effects by acting as dopamine D2 receptor antagonists. drugdiscoverynews.comuic.edu In contrast, this compound acts as a muscarinic receptor agonist, specifically targeting M1 and M4 muscarinic receptors in the brain. cpn.or.kruic.edudovepress.comfrontiersin.orgwikipedia.org This unique mechanism is considered a significant new strategy compared to over 50 years of treatments focused solely on dopaminergic pathways. alzra.org
While traditional D2-based antipsychotics are effective in improving positive symptoms of schizophrenia, they often have limited effectiveness in improving negative and cognitive symptoms. drugdiscoverynews.comfrontiersin.org this compound's mechanism, targeting muscarinic receptors, is hypothesized to potentially offer better outcomes for negative and cognitive symptoms, although further studies are needed to confirm this. drugdiscoverynews.combiospace.comnih.gov Indirect comparisons based on published data from trials of available antipsychotics approved for schizophrenia have suggested that this compound/trospium exhibits comparable or more robust efficacy estimates compared to placebo. dovepress.com
A key differentiating factor highlighted in the comparative profile is the potential for a different side effect profile. Traditional D2 receptor blockers are associated with considerable side effects, including sedation, weight gain, and motor impairment. frontiersin.org this compound/trospium, with its muscarinic mechanism, has been noted for not being associated with clinically meaningful adverse events commonly observed with currently available antipsychotics, such as extrapyramidal movement disorders, hyperprolactinemia, weight gain, metabolic side effects, or somnolence/sedation. psychiatrictimes.comdovepress.com
Development for Alzheimer's Disease (AD)
Clinical Trials for Cognitive Function and Behavioral Symptoms in AD
The potential of this compound for treating Alzheimer's disease was explored in clinical trials as early as the late 1990s. alzra.org A multicenter, double-blind, placebo-controlled study published in 1997 involving 343 patients assessed the effects of this compound on cognitive function and behavioral symptoms in individuals with mild to moderate AD. alzra.orgnih.govresearchgate.net This six-month study demonstrated improvements in cognitive subscale measures of the Alzheimer's Disease Assessment Scale (ADAS-Cog) and dose-dependent improvements in psychotic symptoms. alzra.orgnih.govresearchgate.net Another outcome measure in these trials was the Clinician's Interview-Based Impression of Change (CIBIC+), which also showed significant improvement with this compound treatment compared to placebo. nih.govresearchgate.net The Nurses' Observational Scale for Geriatric Patients (NOSGER), which assesses various aspects including memory, social behavior, and disturbing behavior, also showed a significant dose-response relationship on end-point analysis. nih.govresearchgate.net
Effects on Delusions, Hallucinations, Agitation, and Social Behavior in AD
Clinical trials in Alzheimer's disease patients demonstrated that this compound had favorable effects on disturbing behaviors. nih.govresearchgate.net The 1997 study specifically reported dose-dependent reductions in psychotic symptoms such as agitation, hallucinations, delusions, vocal outbursts, and suspiciousness. alzra.orgnih.govresearchgate.net Analysis of the Alzheimer's Disease Symptomatology Scale (ADSS), which assesses behavioral symptoms in AD patients, disclosed significant dose-dependent reductions in these symptoms. nih.govresearchgate.net this compound dose-dependently improved aspects of behavioral disturbance and social behavior in Alzheimer's patients, including a reduction in hallucinations, agitation, delusions, vocal outbursts, and suspiciousness. nih.govnih.gov These observed effects on behavioral symptoms in Alzheimer's patients contributed to the suggestion that muscarinic agonists could have potential antipsychotic effects. nih.govnih.gov
Emerging Therapeutic Indications and Repurposing Research
Beyond its development for schizophrenia and previous exploration in Alzheimer's disease, this compound is being investigated for other potential therapeutic indications. Based on the accumulated evidence for its antipsychotic effects in AD, clinical trials exploring the efficacy of this compound/trospium in treating AD psychosis are currently underway. frontiersin.org The development of this compound and trospium for Alzheimer's disease shows promise due to the known procognitive effects of cholinergic therapies and indications of similar pathophysiology in cholinergic pathways affecting symptoms in both schizophrenia and Alzheimer's. alzra.org The use of this therapy is also being considered for treating cognitive impairment in the context of other disorders. frontiersin.org Furthermore, there are shared plans to test the combination of this compound and trospium in bipolar disorder. biospace.com
Potential in Major Depressive Disorder and Bipolar Disorder (Modulation of Cholinergic Pathways)
The cholinergic system is understood to play a role in mood regulation, and imbalances have been implicated in various psychiatric illnesses, including major depressive disorder (MDD) and bipolar disorder nih.govmdpi.com. Research suggests the involvement of muscarinic receptors in these conditions nih.gov. While some studies have explored cholinergic modulation for mood disorders, direct clinical evidence specifically for this compound monotherapy in the treatment of MDD and bipolar disorder is not extensively detailed in the available information. However, the mechanism of action of this compound, involving the modulation of central muscarinic receptors, aligns with the broader understanding of cholinergic involvement in these mood disorders wikipedia.orgfrontiersin.orgnih.gov. Treatment resistance remains a significant challenge in both bipolar disorder and MDD mdpi.com.
Exploration in Psychotic Depression, Schizoaffective Disorder, Parkinson's Disease, Post-Traumatic Stress Disorder, and Frontotemporal Dementia (derived compounds)
This compound (Xanomeline) and compounds derived from its mechanism of action have been explored for their potential in a range of neuropsychiatric and neurological conditions beyond major depressive and bipolar disorders. These include psychotic depression, schizoaffective disorder, Parkinson's disease, post-traumatic stress disorder (PTSD), and frontotemporal dementia taylorandfrancis.com.
Xanomeline (B1663083) has demonstrated efficacy in reducing psychotic symptoms in patients with schizophrenia and schizoaffective disorder cpn.or.kr. Its action as an M1 and M4 receptor agonist is believed to modulate dopaminergic and glutamatergic circuits, which are implicated in psychosis wikipedia.orgfrontiersin.org.
The involvement of muscarinic receptors in Parkinson's disease has also been noted nih.gov. While muscarinic antagonists have historically been used to alleviate parkinsonian symptoms, the role of muscarinic agonists like xanomeline in this context, particularly regarding motor symptoms, requires further clarification based on the provided information nih.govonelook.comyoutube.com. Some sources list this compound in the context of agents used for parkinsonism and other movement disorders onelook.com.
Muscarinic receptor modulation is also being explored for its potential in dementia, including frontotemporal dementia nih.gov. Behavioral and psychological symptoms of dementia (BPSD), which can include psychotic features, agitation, and mood disturbances, are common and challenging aspects of these conditions nih.gov. Xanomeline has shown promise in addressing some behavioral symptoms associated with Alzheimer's disease, suggesting a potential broader effect on BPSD relevant to other dementias like frontotemporal dementia nih.govnih.govnih.gov.
The development of derived compounds with selective activity at muscarinic receptor subtypes, such as M4mAChR-selective modulators, represents an ongoing area of research aimed at leveraging the therapeutic potential of cholinergic modulation for these complex disorders taylorandfrancis.com. Preclinical and in vivo studies with such compounds have indicated potential effectiveness across several of these conditions taylorandfrancis.com.
Advanced Research Methodologies and Future Directions
Structural Biology Approaches
Structural biology provides high-resolution insights into the architecture of receptors and their complexes with ligands, which is fundamental for understanding the molecular basis of binding and activation.
Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complex Elucidation
Cryo-Electron Microscopy (Cryo-EM) has been employed to determine the active state structure of muscarinic receptors bound to ligands like Xanomeline (B1663083). For instance, Cryo-EM has revealed the structure of the human M4 muscarinic acetylcholine (B1216132) receptor in complex with Xanomeline and the heterotrimeric Gi1 transducer protein. pdbj.orgresearchgate.netunimelb.edu.aupdbj.org Unexpectedly, this research demonstrated that two molecules of Xanomeline can concurrently bind to the monomeric M4 mAChR. pdbj.orgresearchgate.netunimelb.edu.aupdbj.org One Xanomeline molecule binds in the orthosteric site, which is the primary binding site for acetylcholine, while a second molecule occupies an extracellular vestibular allosteric site. pdbj.orgresearchgate.netunimelb.edu.aupdbj.org This finding provides a structural basis for understanding Xanomeline's complex pharmacology as a dual orthosteric and allosteric ligand at the human M4 mAChR. pdbj.orgresearchgate.net The Cryo-EM density for Xanomeline in the orthosteric binding site shows it positioned under a closed tyrosine lid formed by specific residues. researchgate.netresearchgate.net
Molecular Dynamics Simulations and Modeling for Binding Site Identification
Molecular dynamics (MD) simulations are computational tools used to model the dynamic behavior of biological molecules, including receptor-ligand interactions. MD simulations have supported structural findings from Cryo-EM, confirming that Xanomeline acts as a dual orthosteric and allosteric ligand at the human M4 mAChR. pdbj.orgresearchgate.net Simulations have revealed that Xanomeline can spontaneously bind to the M4 mAChR allosteric site. researchgate.net Furthermore, MD simulations have been utilized to model the binding of muscarinic ligands and their effects on the conformation of muscarinic receptors, such as the M2 receptor. acs.org These simulations can reveal ligand-specific interactions and the resulting conformational changes in the receptor. acs.org Accelerated MD has been found suitable for modeling ligand-specific receptor binding and conformations, which is essential for identifying secondary binding sites and understanding molecular mechanisms of receptor activation. acs.org MD simulations have also suggested that the hexyloxy moiety of Xanomeline may penetrate between transmembrane helices of the receptor and interact with membrane lipids, potentially contributing to its wash-resistant binding. acs.orgresearchgate.net Molecular docking studies have also revealed potential cholesterol binding sites in the groove between transmembrane helices, and MD simulations have shown that cholesterol interaction in this site can attenuate receptor activation. nih.gov
Novel Ligand Design and Synthesis
The insights gained from structural biology and computational modeling have fueled the design and synthesis of novel ligands targeting muscarinic receptors, aiming to improve upon the pharmacological properties of Xanomeline.
Development of Xanomeline Analogs and Derivatives
The development of Xanomeline analogs and derivatives is a key strategy to explore the structure-activity relationship and potentially identify compounds with improved properties. A series of Xanomeline analogs have been synthesized and evaluated, particularly focusing on their binding characteristics at the M1 muscarinic acetylcholine receptor. researchgate.net Studies have investigated analogs where the O-hexyl chain of Xanomeline is substituted with different moieties to assess their ability to bind to the M1 receptor in a wash-resistant manner. researchgate.net Some novel ligands with greater persistent binding affinity than Xanomeline at the M1 receptor have been discovered through this approach. researchgate.net The synthesis of Xanomeline derivatives has also been pursued in the search for selective ligands for specific muscarinic receptor subtypes. cdnsciencepub.comresearchgate.net
Design of Bitopic and Hybrid Ligands Targeting Muscarinic Receptors
Bitopic ligands, also referred to as dual-steric or hybrid ligands, are designed to simultaneously target both the orthosteric and an allosteric binding site on a receptor. cnr.itresearchgate.netresearchgate.netnih.gov This strategy aims to combine the high-affinity activation from the orthosteric site with the potential for allosteric control over subtype and signaling pathway selectivity. cnr.itresearchgate.net Novel bitopic ligands containing the pharmacophoric moiety of Xanomeline have been designed and synthesized. cnr.itresearchgate.netnih.govunimi.it These hybrids often merge Xanomeline, an M1/M4-preferring orthosteric agonist, with an allosteric modulator moiety, connected by a linker of variable length. cnr.itresearchgate.netresearchgate.netnih.govunimi.it Fluorescence resonance energy transfer (FRET) based receptor sensors have been used to investigate the pharmacological properties of these bitopic ligands at different muscarinic receptor subtypes (M1, M2, M4, and M5). cnr.itresearchgate.netnih.gov These studies have shown that the linker length can influence the receptor activation response and contribute to subtype selectivity. cnr.itunimi.it For example, certain Xanomeline/77-LH-28-1 hybrid compounds have shown a degree of selectivity for M1 and M4 mAChRs, with the linker length impacting the activation pattern. cnr.itresearchgate.netnih.govmdpi.com
Strategies for Enhancing Receptor Specificity and Durability of Action
Enhancing receptor specificity and the durability of action are critical goals in developing improved muscarinic ligands. One strategy to improve the therapeutic index of muscarinic agonists like Xanomeline, which can cause peripheral cholinergic side effects due to activity at M2 and M3 receptors, is the coadministration with a peripherally restricted muscarinic antagonist like trospium (B1681596). psychiatryonline.orgpsychiatrist.comtaylorandfrancis.compatsnap.compsychiatrictimes.com This approach aims to block peripheral muscarinic receptors while maintaining the desired central effects mediated by M1 and M4 receptors. psychiatryonline.orgpsychiatrist.comtaylorandfrancis.compatsnap.compsychiatrictimes.com
Strategies for enhancing receptor specificity also involve targeting allosteric sites, which are generally less conserved across receptor subtypes compared to the orthosteric site. psychiatryonline.orgresearchgate.netfrontiersin.org Developing compounds that selectively target M1 and/or M4 receptors via their allosteric sites is a predominant approach. psychiatryonline.org
The durability of action, sometimes referred to as wash-resistant or persistent binding, is another important property being investigated. Xanomeline exhibits a wash-resistant binding mode at muscarinic receptors, except for the M5 subtype. nih.govnlk.cz This persistent activation may contribute to its functional selectivity. psychiatryonline.orgnih.govpatsnap.comnlk.cz Molecular dynamics simulations suggest that interactions with membrane lipids via the hexyloxy chain might be involved in this wash-resistant binding. acs.orgresearchgate.net Differences in receptor-membrane interactions, potentially influenced by factors like membrane cholesterol, may contribute to the apparent functional selectivity and persistent activation by wash-resistant Xanomeline. nih.govnlk.cz Research is ongoing to understand the structural determinants of this persistent binding and to design ligands that can selectively promote sustained signaling. researchgate.net
Investigations into Neuroplasticity, Synaptic Connectivity, and Neuronal Resilience
Research into Xinomiline includes investigations into its effects on neuroplasticity, synaptic connectivity, and neuronal resilience. Activation of M1 receptors by this compound is associated with increased cholinergic transmission, which is thought to lead to improved synaptic plasticity and cognitive performance. patsnap.com Functional magnetic resonance imaging (fMRI) studies have indicated that activation of these receptors may enhance neuronal network connectivity, particularly within the prefrontal cortex, potentially augmenting executive functions and working memory. patsnap.com
Preclinical studies assessing the impact of this compound on neuroplasticity, synaptic connectivity, and neuronal resilience are considered valuable for expanding its potential therapeutic applications. patsnap.com Studies using pharmacological fMRI and resting-state fMRI in mice have shown that this compound can induce widespread increases in BOLD signals and decrease high-frequency EEG spectral activity. nih.gov this compound administration also resulted in a widespread reduction in both local and long-range functional connectivity in the mouse brain, particularly in cortical regions. nih.gov However, it also induced focal increases in functional connectivity within the nucleus accumbens and basal forebrain. nih.gov These findings suggest that this compound can induce cholinergic-like neocortical activation and desynchronization of functional networks. nih.gov
Research on Neurovascular Coupling and Blood-Brain Barrier Integrity
Research into the effects of this compound extends to its potential impact on neurovascular coupling and blood-brain barrier (BBB) integrity. The neurovascular unit, comprising various cell types, is crucial for maintaining BBB integrity and neurovascular coupling, which ensures adequate blood flow to active brain regions. nih.govnih.gov Exploring the effects of this compound on these processes may provide new insights into its potential benefits for cerebrovascular disorders. patsnap.com The BBB regulates the passage of molecules into the brain parenchyma, and its breakdown is often correlated with neural dysfunction. nih.gov Neurovascular coupling ensures that regional blood flow increases following local neural activation to supply nutrients and remove waste. nih.gov Further research is needed to understand how this compound interacts with the complex cellular interactions within the neurovascular unit and its subsequent effects on BBB function and neurovascular coupling. nih.gov
Unresolved Questions and Future Research Avenues
Despite advances in understanding this compound, several key questions remain unresolved, pointing towards important future research avenues. patsnap.comnih.gov
Precise Molecular Basis for Wash-Resistant Binding and Functional Selectivity
One prominent area requiring further elucidation is the precise molecular basis for this compound's wash-resistant binding and functional selectivity. patsnap.com this compound exhibits both reversible and wash-resistant binding interactions with muscarinic receptors, particularly at the M1 and M4 subtypes. patsnap.complos.org This unique wash-resistant binding leads to persistent receptor activation even after the removal of free drug. patsnap.com While it has been suggested that this persistent binding might involve interactions with membrane lipids or secondary binding sites, the exact molecular determinants are not fully understood. plos.orgresearchgate.netresearchgate.netumn.edu Detailed structural studies, such as cryo-electron microscopy, and molecular docking analyses are needed to identify potential allosteric binding sites and to determine how structural modifications of this compound could influence its receptor specificity and the duration of its action. patsnap.commonash.edu Preliminary evidence suggests that wash-resistant binding can modulate the functional properties of the receptor, but the underlying mechanisms require further exploration. plos.orgumn.edu
Differences in Muscarinic Receptor Profiles and Pharmacological Responses Between Humans and Animals
Another critical area for future research involves investigating potential differences in muscarinic receptor profiles and pharmacological responses between humans and animals. Preclinical studies with this compound have not always accurately predicted the full spectrum of effects observed in humans. nih.govnih.gov This suggests that there may be species-specific differences in muscarinic receptor expression, signaling, or downstream effects that influence the pharmacological response to this compound. nih.govnih.gov Understanding these differences is crucial for improving the translatability of preclinical findings and optimizing the design of future clinical trials. Research comparing receptor binding affinities, functional coupling to downstream signaling pathways, and behavioral responses to this compound in different species is necessary to address this gap. biorxiv.org
Q & A
Basic: How can researchers verify the molecular structure and purity of Xinomiline in synthesized samples?
Methodological Answer:
To confirm this compound’s structure (C₅H₁₀N₂O), use spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Compare experimental ¹H/¹³C NMR spectra with computational predictions (e.g., density functional theory) to confirm functional groups like the oxazoline ring and dimethyl substituents .
- Mass Spectrometry (MS): Validate molecular weight (130.15 g/mol) via high-resolution MS (HRMS) to ensure no impurities or degradation products .
- Chromatography: Employ HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and retention time consistency .
Basic: What experimental models are suitable for preliminary assessment of this compound’s anti-lipidemic activity?
Methodological Answer:
- In vitro: Use hepatic cell lines (e.g., HepG2) to measure LDL receptor upregulation or cholesterol efflux via fluorescence-based assays (e.g., NBD-cholesterol) .
- In vivo: Rodent models (e.g., high-fat diet-induced hyperlipidemic mice) with endpoints like serum total cholesterol (TC) and triglyceride (TG) levels. Include dose-response studies (e.g., 10–100 mg/kg oral administration) and control groups .
- Data Normalization: Express results relative to baseline lipid levels and reference drugs (e.g., statins) to contextualize efficacy .
Advanced: How can conflicting preclinical data on this compound’s efficacy across species be systematically analyzed?
Methodological Answer:
- Meta-Analysis: Aggregate data from rodent, primate, and in vitro studies using tools like RevMan to calculate pooled effect sizes and heterogeneity (I² statistic) .
- Species-Specific Factors: Compare pharmacokinetic parameters (e.g., bioavailability, half-life) and metabolic pathways (e.g., cytochrome P450 isoforms) to identify interspecies variability .
- Mechanistic Studies: Use RNA sequencing to assess gene expression patterns (e.g., PPAR-α, SREBP-1c) in responsive vs. non-responsive models .
Advanced: What strategies optimize this compound’s synthetic yield while minimizing byproducts?
Methodological Answer:
- Route Design: Start with 4,4-dimethyl-2-oxazolinone and pyridin-3-amine via nucleophilic substitution. Optimize solvent (e.g., DMF vs. THF) and catalyst (e.g., triethylamine) to enhance reaction efficiency .
- Process Monitoring: Use in-situ FTIR to track intermediate formation and adjust reaction time/temperature dynamically .
- Purification: Employ recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity this compound (>99%) .
Basic: How should researchers formulate this compound for in vivo studies to ensure bioavailability?
Methodological Answer:
- Vehicle Selection: Use aqueous suspensions with 0.5% carboxymethylcellulose (CMC) or lipid-based carriers for oral administration .
- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) to confirm no degradation via HPLC .
- Bioavailability Metrics: Calculate area under the curve (AUC) and Cₘₐₓ using plasma concentration-time profiles from LC-MS/MS analysis .
Advanced: What computational approaches predict this compound’s off-target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen this compound against human protein databases (e.g., PDB, ChEMBL) to identify potential off-targets (e.g., adrenergic receptors) .
- Machine Learning: Train models on lipid-lowering drug datasets to predict adverse effects (e.g., liver toxicity) using descriptors like logP and topological polar surface area .
- Validation: Confirm predictions with in vitro binding assays (e.g., radioligand displacement) .
Basic: What regulatory considerations are critical when designing this compound clinical trials?
Methodological Answer:
- FDA/EMA Compliance: Align trial protocols with ICH guidelines (e.g., E6 for GCP) and register trials in ClinicalTrials.gov or EUCTR .
- Safety Monitoring: Include DSMB oversight for adverse events (e.g., hepatotoxicity) and predefined stopping rules .
- Dose Justification: Base Phase I doses on preclinical NOAEL (no observed adverse effect level) and allometric scaling .
Advanced: How can researchers resolve contradictions in this compound’s mechanism of action (e.g., dual PPAR-α/γ agonism vs. LDLR modulation)?
Methodological Answer:
- Pathway Knockdown: Use siRNA or CRISPR-Cas9 to silence candidate targets (e.g., PPAR-α) in cell models and assess lipid-lowering activity .
- Biochemical Assays: Measure direct binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Omics Integration: Combine transcriptomic and proteomic data (e.g., STRING database) to map upstream/downstream effectors .
Basic: What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀ and efficacy .
- ANOVA with Post Hoc Tests: Compare treatment groups (e.g., Tukey’s HSD) and control for multiple comparisons .
- Power Analysis: Predefine sample sizes (e.g., n=8/group) to ensure detectable effect sizes (α=0.05, β=0.2) .
Advanced: How to align this compound research questions with FINER criteria (Feasible, Novel, Ethical, Relevant)?
Methodological Answer:
-
Feasibility: Pilot solubility/stability studies to confirm experimental tractability .
-
Novelty: Use literature mining tools (e.g., PubMed’s Clinical Queries) to identify gaps (e.g., long-term safety data) .
教你如何撰写文献综述,学习权威人士的思路。03:02
-
Ethics: Submit protocols to IRB for approval, emphasizing humane endpoints in animal studies .
-
Relevance: Frame questions around unmet needs (e.g., this compound’s efficacy in genetic dyslipidemias) .
Tables for Reference
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Method (Reference) |
|---|---|---|
| Molecular Formula | C₅H₁₀N₂O | NMR, MS |
| SMILES | O1CC(N=C1N)(C)C | Computational |
| LogP | 0.89 (predicted) | HPLC |
Table 2: Preclinical Efficacy Metrics (Rodent Model)
| Dose (mg/kg) | TC Reduction (%) | TG Reduction (%) | p-value vs. Control |
|---|---|---|---|
| 10 | 15.2 ± 2.1 | 18.5 ± 3.4 | <0.05 |
| 50 | 28.7 ± 3.5 | 32.1 ± 4.2 | <0.01 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

